molecular formula C10H11BrF2 B2594986 (1-Bromo-4,4-difluorobutan-2-yl)benzene CAS No. 2012824-82-5

(1-Bromo-4,4-difluorobutan-2-yl)benzene

Cat. No. B2594986
CAS RN: 2012824-82-5
M. Wt: 249.099
InChI Key: WPINRYNHNWRLPG-UHFFFAOYSA-N
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Description

(1-Bromo-4,4-difluorobutan-2-yl)benzene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzene, which is a widely used organic compound in various fields of science. The synthesis of (1-Bromo-4,4-difluorobutan-2-yl)benzene is a complex process that requires careful attention to detail and precise reactions.

Scientific Research Applications

Synthesis and Characterization

  • The study on the reactions of 1,4-bis(tetrazole)benzenes highlights the synthesis of various alkyl halide derivatives, including derivatives similar in structure to (1-Bromo-4,4-difluorobutan-2-yl)benzene, through reactions with dibromoalkanes. These derivatives have potential applications in materials science due to their unique structural properties (Bond et al., 2006).

Material Properties and Applications

  • Research on ultrasonic studies of binary liquid mixtures, including bromoalkanes and hydrocarbons, provides insights into the physical properties of mixtures involving bromo-substituted compounds. Understanding these properties is crucial for applications in materials science and chemical engineering (Yadava & Yadav, 2005).

Molecular Interactions and Structural Analysis

  • The crystal structures of various bromo- and iodo- derivatives of benzene compounds have been analyzed, revealing intricate supramolecular features and interactions. Such studies are essential for the development of new materials with specific desired properties, including those related to (1-Bromo-4,4-difluorobutan-2-yl)benzene (Stein et al., 2015).

Chemical Reactions and Mechanisms

  • Investigations into the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces provide valuable insights into the mechanisms of double-bond isomerization, hydrogenation, and dehydrogenation. This research has implications for the catalytic processing of compounds, including bromo-substituted butanes (Lee & Zaera, 2005).

Radical Addition Reactions

  • Studies on bromine atom-transfer radical addition in aqueous media demonstrate the versatility of bromoalkanes in organic synthesis. This research contributes to the understanding of radical chemistry and its application in synthesizing complex organic molecules (Yorimitsu et al., 2001).

properties

IUPAC Name

(1-bromo-4,4-difluorobutan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPINRYNHNWRLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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